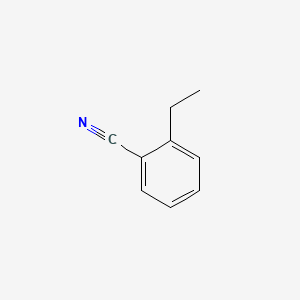

2-Ethylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXATQPJOOHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955669 | |

| Record name | 2-Ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34136-59-9 | |

| Record name | Benzonitrile, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethylbenzonitrile CAS number and properties

An In-depth Technical Guide to 2-Ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 34136-59-9), a versatile aromatic nitrile used in a variety of chemical syntheses. This document details its chemical and physical properties, safety information, and provides detailed experimental protocols for its synthesis and purification. Furthermore, it explores its applications in organic synthesis, particularly in the preparation of valuable chemical intermediates.

Chemical and Physical Properties

This compound, also known as o-ethylbenzonitrile, is a colorless to pale yellow liquid. Its properties make it a useful building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 34136-59-9 | [1][2] |

| Molecular Formula | C₉H₉N | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [2][3][4] |

| Boiling Point | 94-95 °C at 12 mmHg | |

| Density | 0.974 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.523 | |

| Solubility | Good solubility in common organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. |

Safety and Hazard Information

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this chemical.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines. This protocol outlines the conversion of 2-ethylaniline to this compound.

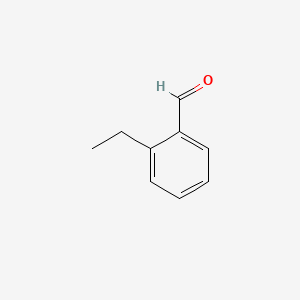

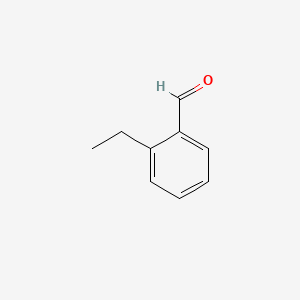

Reaction Scheme:

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-ethylbenzonitrile, an aromatic compound with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility as a building block in the creation of more complex molecules makes a thorough understanding of its physical and chemical characteristics essential for researchers and developers.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and development work.

Table 1: Identification and Structural Information

| Parameter | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | o-Ethylbenzonitrile | [1] |

| CAS Number | 34136-59-9 | [3] |

| Molecular Formula | C₉H₉N | [3] |

| Molecular Weight | 131.17 g/mol | [2] |

| Canonical SMILES | CCC1=CC=CC=C1C#N | [2] |

| InChI Key | UZDXATQPJOOHQJ-UHFFFAOYSA-N | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 94-95 °C | 12 mmHg | [4][5] |

| Density | 0.974 g/mL | 25 °C | [4][5] |

| Refractive Index | n20/D 1.523 | 20 °C | [4][5] |

| Melting Point | 51.75 °C | (estimate) | [5] |

| Flash Point | 190 °F | [5] | |

| Solubility | Good solubility in organic solvents. Limited solubility in water. | [1][6] |

Table 3: Spectral Data

| Spectrum Type | Availability | Source |

| ¹³C NMR | Available | [2] |

| ¹H NMR | Available | [7] |

| Mass Spectrometry (GC-MS) | Available | [2][8] |

| Infrared (IR) Spectroscopy | Available | [2][8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] The Thiele tube method is a common and efficient way to determine the boiling point of a small sample of liquid.[10]

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.[10]

-

Add a few drops of this compound into the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.[11]

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[10]

-

Immerse the thermometer and the attached test tube into the oil in the Thiele tube.[11]

-

Gently heat the side arm of the Thiele tube.[11]

-

Observe the capillary tube. A slow, steady stream of bubbles will emerge from the open end of the capillary tube as the liquid approaches its boiling point.[10]

-

When a continuous stream of bubbles is observed, remove the heat source.[11]

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.

Determination of Density (Volumetric Method)

Density is a fundamental physical property that can be determined by measuring the mass of a known volume of the substance.[12]

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

Carefully weigh a clean, dry graduated cylinder or pycnometer and record its mass.[13]

-

Add a known volume (e.g., 5 or 10 mL) of this compound to the graduated cylinder or pycnometer.[14]

-

Record the exact volume.

-

Weigh the graduated cylinder or pycnometer containing the this compound and record the total mass.[13]

-

Measure and record the temperature of the liquid.[13]

-

Calculate the mass of the this compound by subtracting the mass of the empty container from the total mass.

-

Calculate the density using the formula: Density = Mass / Volume.

Determination of Solubility (Qualitative Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[15] This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Droppers or pipettes

Procedure:

-

Place a small amount (e.g., 0.1 mL) of this compound into a series of clean, dry test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, acetone, dimethyl sulfoxide).[16]

-

Vigorously shake or vortex each test tube for 1-2 minutes.[17]

-

Observe each tube to see if the this compound has completely dissolved. A clear solution with no visible droplets or layers indicates solubility.[17]

-

If the compound does not dissolve at room temperature, gentle warming in a water bath can be applied to assess temperature effects on solubility.[17]

-

Record the observations as soluble, partially soluble, or insoluble for each solvent.

Visualizations

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of this compound.

Caption: A flowchart illustrating the process of determining the physicochemical properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H9N | CID 123443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound(34136-59-9) 1H NMR [m.chemicalbook.com]

- 8. o-Ethylbenzonitrile [webbook.nist.gov]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 2-Ethylbenzonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethylbenzonitrile, a key aromatic nitrile. It details the molecule's structure, physicochemical properties, and a robust experimental protocol for its synthesis. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Core Molecular and Physical Data

This compound, with the empirical formula C₉H₉N, is an aromatic compound featuring an ethyl group and a nitrile group attached to a benzene ring at positions 1 and 2, respectively.[1] The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule, making it a versatile intermediate in organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 34136-59-9 | [1] |

| Canonical SMILES | CCC1=CC=CC=C1C#N | [1] |

| InChI Key | UZDXATQPJOOHQJ-UHFFFAOYSA-N | [1] |

| Boiling Point | 94-95 °C at 12 mmHg | [2] |

| Density | 0.974 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.523 | [2] |

Synthesis of this compound via the Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl nitriles from aryl amines.[3][4] This process involves the diazotization of the primary aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group. The following is a detailed experimental protocol for the synthesis of this compound from 2-ethylaniline.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Toluene

-

Diatomaceous Earth (Celite®)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization of 2-Ethylaniline:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-ethylaniline (1.0 equivalent) and a solution of concentrated hydrochloric acid (3.0 equivalents) in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Preparation of the Copper(I) Cyanide Solution:

-

In a separate large beaker, dissolve copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in deionized water. Caution: Handle cyanides with extreme care in a well-ventilated fume hood.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.

-

A significant evolution of nitrogen gas will be observed. Allow the reaction to proceed at room temperature for 1-2 hours, and then gently heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with toluene (3 x volume of the aqueous layer).

-

Combine the organic extracts and filter through a pad of diatomaceous earth to remove any solid byproducts.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Biological and Toxicological Profile

This compound has been identified as a constituent in the bioactive neutral sub-fraction of cigarette smoke condensate.[2] While specific studies on the biological activity of this compound are limited, research on benzonitrile and its derivatives provides some insights. Benzonitrile can be metabolized in vivo, primarily through aromatic hydroxylation to form cyanophenols.[5]

Toxicological data for benzonitrile indicates that it can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Acute exposure in animal studies has shown effects such as respiratory irritation, labored breathing, and sedation.[5] It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

Caption: A flowchart of the synthesis and purification of this compound.

This guide provides foundational knowledge and a practical protocol for working with this compound. Further research into its specific biological activities and applications is an area of ongoing interest for the scientific community.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylbenzonitrile from 2-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethylbenzonitrile from 2-ethylaniline, primarily through the well-established Sandmeyer reaction. The document details the reaction mechanism, experimental protocols, and characterization of the final product, presenting quantitative data in a clear, tabular format.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds. Its preparation from 2-ethylaniline is a classic example of the Sandmeyer reaction, a versatile method for the conversion of primary aromatic amines into a wide range of functional groups.[1] This reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide group, catalyzed by a copper(I) salt.[2]

Reaction Pathway: The Sandmeyer Reaction

The synthesis of this compound from 2-ethylaniline is a two-step process:

-

Diazotization: 2-Ethylaniline is treated with a cold, acidic solution of sodium nitrite to form the corresponding 2-ethylbenzenediazonium salt.

-

Cyanation: The diazonium salt is then reacted with a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a nitrile group, yielding this compound.

The overall reaction is as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 2-ethylaniline via the Sandmeyer reaction, based on established procedures for similar transformations.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2-Ethylaniline | 121.18 | 0.983 | ≥98% |

| Sodium Nitrite (NaNO₂) | 69.00 | - | ≥97% |

| Hydrochloric Acid (HCl) | 36.46 | 1.18 (37%) | 37% |

| Copper(I) Cyanide (CuCN) | 89.56 | - | ≥98% |

| Sodium Cyanide (NaCN) | 49.01 | - | ≥97% |

| Benzene | 78.11 | 0.876 | Reagent Grade |

| Diethyl Ether | 74.12 | 0.713 | Reagent Grade |

| Anhydrous Sodium Sulfate | 142.04 | - | ≥99% |

Step 1: Diazotization of 2-Ethylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2-ethylaniline (e.g., 0.5 mol) in a mixture of concentrated hydrochloric acid (e.g., 1.25 mol) and water is prepared.

-

The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

A solution of sodium nitrite (e.g., 0.55 mol) in water is added dropwise from the dropping funnel to the stirred solution of 2-ethylaniline hydrochloride. The rate of addition is controlled to ensure the temperature does not rise above 5 °C.

-

After the complete addition of the sodium nitrite solution, the mixture is stirred for an additional 15-30 minutes at 0-5 °C. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

References

Spectroscopic Profile of 2-Ethylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylbenzonitrile, a key aromatic nitrile. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.63 - 7.58 | m | 1H | Ar-H | |

| 7.51 - 7.46 | m | 1H | Ar-H | |

| 7.35 - 7.28 | m | 2H | Ar-H | |

| 2.89 | q | 2H | 7.6 | -CH₂- |

| 1.28 | t | 3H | 7.6 | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.3 | Ar-C |

| 133.0 | Ar-CH |

| 132.7 | Ar-CH |

| 128.5 | Ar-CH |

| 126.1 | Ar-CH |

| 118.5 | -C≡N |

| 112.5 | Ar-C |

| 29.4 | -CH₂- |

| 15.1 | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 25.16 MHz

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (aliphatic) |

| 2225 | Strong | -C≡N stretch (nitrile) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 131 | 100 | [M]⁺ (Molecular Ion) |

| 116 | 95 | [M-CH₃]⁺ |

| 89 | 30 | [M-C₂H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For ¹H NMR, approximately 5-25 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[1] For ¹³C NMR, a more concentrated sample of 20-50 mg is used.[1] The solution is prepared in a clean vial and then transferred to a 5 mm NMR tube.[1] It is crucial to ensure the sample is free of any solid particles, which can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.

-

Instrumentation : A standard NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used.[1]

-

Data Acquisition : The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1] Shimming is then performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[1] The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[1] A standard pulse sequence is used to acquire the spectrum. For ¹H NMR, a small number of scans are typically sufficient, while ¹³C NMR requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : A few drops of neat liquid this compound are placed between two salt plates (e.g., NaCl or KBr).[4] The plates are then gently pressed together to form a thin liquid film.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : The salt plates containing the sample are placed in the sample holder of the spectrometer.[5] A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the spectrum of the compound.

-

Data Analysis : The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups within the molecule.[6]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7][8] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI).[9][10] This process removes an electron from the molecule to form a positively charged molecular ion ([M]⁺) and can also cause fragmentation.[7][9]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer, such as a quadrupole or a magnetic sector.[7][9] The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

Detection : The separated ions are detected, and their abundance is recorded.[7]

-

Data Presentation : The mass spectrum is presented as a bar graph where the x-axis represents the m/z ratio and the y-axis represents the relative abundance of each ion.[9] The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural determination of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. amherst.edu [amherst.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. 4-Ethylbenzonitrile | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 2-Ethylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethylbenzonitrile, an aromatic nitrile widely used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility is critical for optimizing reaction conditions, designing purification strategies, and developing formulations.

Due to a lack of publicly available quantitative solubility data for this compound, this guide presents a qualitative solubility profile based on its structural attributes and data from the closely related compound, benzonitrile. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data for their specific applications.

Predictive Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The nitrile group (-C≡N) is highly polar, while the benzene ring and the ethyl group are non-polar. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents.

Based on these structural features, a predicted qualitative solubility profile for this compound in common organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Very Soluble | The polar carbonyl group of acetone interacts favorably with the polar nitrile group of this compound. |

| Acetonitrile | Soluble | As a polar nitrile itself, acetonitrile is expected to be a good solvent for another nitrile. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Ethanol | Miscible | The hydroxyl group can interact with the nitrile group, and the ethyl chain of ethanol is compatible with the non-polar parts of the solute. |

| Methanol | Soluble | Similar to ethanol, though its higher polarity might slightly reduce its affinity for the non-polar regions compared to ethanol. | |

| Non-Polar | Toluene | Very Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of this compound. |

| Diethyl Ether | Miscible | A common, relatively non-polar solvent that is effective for many organic compounds. | |

| Hexane | Sparingly Soluble | As a non-polar aliphatic solvent, hexane will primarily interact with the non-polar regions but may not effectively solvate the polar nitrile group. | |

| Chlorinated | Dichloromethane | Very Soluble | Its intermediate polarity is well-suited to dissolve molecules with both polar and non-polar characteristics. |

| Chloroform | Very Soluble | Similar in polarity to dichloromethane, making it an excellent solvent for this type of solute. |

Disclaimer: The solubility data presented in this table is predictive and qualitative. For precise quantitative measurements, experimental determination is strongly recommended.

Reference Solubility Data: Benzonitrile

For a quantitative context, the following table summarizes the reported solubility of benzonitrile, the parent compound of this compound. This data provides a useful reference point for estimating the solubility of its ethylated derivative.

Table 2: Quantitative Solubility of Benzonitrile in Select Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Acetone | Not Specified | Very Soluble | [1] |

| Benzene | Not Specified | Very Soluble | [1] |

| Carbon Tetrachloride | Not Specified | Soluble | [1] |

| Diethyl Ether | Not Specified | Miscible | [1][2] |

| Ethanol | Not Specified | Miscible | [1][2] |

| Water | 25 | 0.4331 | [1] |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a solvent.

Methodology: Isothermal Shake-Flask Method

-

Preparation:

-

Ensure the this compound sample is of high purity.

-

Use analytical grade or higher purity solvents.

-

Prepare a series of vials for each solvent to be tested.

-

-

Procedure:

-

Add an excess amount of this compound to each vial. A visible excess of the compound should remain undissolved.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot using a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

-

Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an appropriate calibration curve.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) from the weight of the dissolved solute and the volume of the solvent used, or from the concentration determined by the analytical method.

-

The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

-

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay between the solute and solvent characteristics. The following diagram illustrates the key relationships influencing its solubility.

Caption: Logical relationship of factors influencing the solubility of this compound.

This guide serves as a foundational resource for professionals working with this compound. For mission-critical applications, it is imperative to supplement this predictive information with empirical data generated through rigorous experimental protocols such as the one detailed herein.

References

2-Ethylbenzonitrile: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the hazards and safety precautions associated with 2-Ethylbenzonitrile. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Classification

The GHS classification for this compound is summarized in the table below.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₉H₉N[1][2] |

| Molecular Weight | 131.17 g/mol [1][2] |

| Appearance | Oily, colorless liquid[3] |

| Odor | Almond-like[4] |

| Boiling Point | 94-95 °C at 12 mm Hg[5] |

| Density | 0.974 g/mL at 25 °C[5] |

| Flash Point | 190 °F (87.8 °C)[5] |

| Solubility | Slightly soluble in water[4] |

Toxicological Information

While specific toxicological data for this compound is limited, data for the parent compound, benzonitrile, provides a reasonable estimate of its toxicological profile. It is important to handle this compound with the same precautions as benzonitrile.

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 700 mg/kg[3] |

| LD50 | Mouse | Oral | 971 mg/kg[4][6][7] |

| LD50 | Rabbit | Dermal | 1250 mg/kg[3][4][6] |

| LD50 | Rat | Dermal | 1200 mg/kg[4][8] |

| LC50 | Rat | Inhalation | 3.79 mg/L (4 hours)[3] |

| LC50 | Mouse | Inhalation | 1800 mg/m³[4] |

Disclaimer: The toxicological data presented above is for benzonitrile and should be used as a proxy for this compound. Handle this compound with the assumption that it has a similar toxicological profile.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for ensuring data consistency and regulatory compliance.

Acute Oral Toxicity - OECD Test Guideline 401

This protocol outlines the procedure for determining the acute oral toxicity (LD50) of a substance.

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Housing and Feeding: Animals are housed in individual cages and provided with standard laboratory diet and water ad libitum.

-

Dose Preparation: The test substance is prepared at various concentrations in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single dose of the test substance is administered by gavage to fasted animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This protocol is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Test Site Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Skin reactions are scored according to a standardized grading system.

-

Classification: The substance is classified as an irritant or non-irritant based on the observed skin reactions.

Hazard Management and Safety Precautions

A systematic approach to hazard management is essential for minimizing risks associated with handling this compound.

Caption: Hazard Management Workflow for this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mists.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is necessary.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[9] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides and cyanide fumes.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for this compound before use and follow all institutional and regulatory guidelines.

References

- 1. This compound | C9H9N | CID 123443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemwhat.com [chemwhat.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. fishersci.com [fishersci.com]

Commercial Sourcing and Technical Applications of High-Purity 2-Ethylbenzonitrile: A Guide for Researchers

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and applications of high-purity 2-Ethylbenzonitrile. This versatile aromatic compound is a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Ensuring high purity is critical for the reliability of experimental outcomes and the quality of Active Pharmaceutical Ingredients (APIs).[2][][]

Commercial Suppliers of High-Purity this compound

A range of chemical suppliers offer this compound in various grades. For research and drug development purposes, sourcing from reputable suppliers who provide detailed analytical data is essential. Key commercial suppliers include:

-

Sigma-Aldrich (Merck): A major global supplier of chemicals for research and pharmaceutical applications.

-

Thermo Fisher Scientific (Alfa Aesar): Offers a wide portfolio of chemical reagents and materials.

-

TCI Chemicals: A global manufacturer specializing in organic chemicals for research and development.

-

Chem-Impex International: A supplier of fine chemicals, intermediates, and APIs.[1]

-

Santa Cruz Biotechnology: Provides biochemicals for life science research.

-

TargetMol: A supplier of small molecules and inhibitors for research, offering specific purity data for certain batches.[5]

-

Oakwood Chemical: A US-based manufacturer and supplier of fine organic chemicals.

Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise data on purity and impurity profiles before purchase.

Physicochemical and Purity Specifications

Accurate characterization of this compound is fundamental for its application in sensitive synthetic protocols. The following tables summarize its key physicochemical properties and typical purity specifications for high-purity grades available commercially.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34136-59-9 | [1][6] |

| Molecular Formula | C₉H₉N | [1][6] |

| Molecular Weight | 131.17 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 94-95 °C at 12 mmHg | |

| Density | 0.974 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.523 | |

| Synonyms | o-Ethylbenzonitrile | [1] |

Table 2: Typical Specifications for High-Purity this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥98.0% (Typical), 98.79% (Example) | Gas Chromatography (GC) |

| Identity | Conforms to structure | ¹H NMR, FT-IR, Mass Spectrometry |

| Water Content | ≤0.1% | Karl Fischer Titration |

| Major Impurities | Isomeric impurities (e.g., 4-Ethylbenzonitrile) | GC, HPLC |

| Residual Solvents | Varies by synthesis route | GC-Headspace |

Note: Specifications are typical and may vary by supplier and lot. A lot-specific Certificate of Analysis is required for precise data.

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of high-purity this compound, essential for laboratory-scale production and quality control.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for synthesizing aryl nitriles from the corresponding anilines.[5][7][8] This protocol details the synthesis of this compound from 2-ethylaniline.

Materials and Reagents:

-

2-Ethylaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve 2-ethylaniline in a solution of concentrated HCl and water. While maintaining the low temperature and stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

-

Reaction: Slowly and carefully add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. Effervescence (nitrogen gas) will be observed.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for one hour to ensure the reaction goes to completion.

-

Extraction: Cool the reaction mixture and extract the product with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

Purification by Vacuum Fractional Distillation

Due to its relatively high boiling point at atmospheric pressure, vacuum fractional distillation is the preferred method for purifying this compound to remove lower and higher boiling point impurities.[9][10][11]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer adapter

-

Condenser

-

Receiving flasks

-

Vacuum pump and gauge

-

Heating mantle and stir bar

Procedure:

-

Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place the crude this compound in the round-bottom flask with a stir bar.

-

Evacuation: Gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-15 mmHg).

-

Heating: Begin heating the flask gently while stirring. Observe the vapor rising through the fractionating column.

-

Fraction Collection: Collect any initial low-boiling fractions (forerun) in a separate receiving flask. As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main, high-purity fraction.

-

Completion: Stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable residues. Release the vacuum carefully and allow the apparatus to cool.

Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of this compound and identifying any volatile impurities.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

-

Injector: Split/splitless injector at 250 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

Data Analysis:

-

The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram (FID).

-

Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows relevant to the synthesis, purification, and application of high-purity this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Quality control workflow for purity analysis by GC-MS.

Caption: Role of this compound in a generic API synthesis pipeline.

References

- 1. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. This compound | C9H9N | CID 123443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Purification [chem.rochester.edu]

- 10. benchchem.com [benchchem.com]

- 11. chembam.com [chembam.com]

An In-depth Technical Guide on the Core Reactivity of the Nitrile Group in 2-Ethylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the fundamental reactivity of the nitrile group in 2-ethylbenzonitrile, a key intermediate in the synthesis of various organic molecules. The document details the primary transformations of the nitrile moiety, including hydrolysis, reduction, and addition of organometallic reagents. For each reaction type, detailed experimental protocols are provided, and quantitative data is summarized in structured tables for easy comparison. Visual diagrams generated using Graphviz illustrate the reaction pathways and experimental workflows.

Core Reactivity of the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This electronic arrangement allows for a variety of chemical transformations, making this compound a valuable building block in organic synthesis. The primary reactions of the nitrile group involve nucleophilic attack at the carbon atom.

Hydrolysis of the Nitrile Group

The hydrolysis of this compound is a fundamental transformation that converts the nitrile group into a carboxylic acid (2-ethylbenzoic acid) or an amide (2-ethylbenzamide) as an intermediate. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. This is followed by a nucleophilic attack by water to form an imidic acid, which then tautomerizes to the corresponding amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification, gives the carboxylic acid.

Table 1: Summary of Hydrolysis Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |

| Acid-Catalyzed Hydrolysis | This compound, H₂SO₄ (conc.), H₂O, Reflux, 2-4 h | 2-Ethylbenzoic acid | 85-95 |

| Base-Catalyzed Hydrolysis | This compound, NaOH or KOH (10-25% aq.), Reflux, 4-6 h, followed by acidification with HCl | 2-Ethylbenzoic acid | 90-98 |

| Partial Hydrolysis | This compound, MnO₂, H₂O, Heat | 2-Ethylbenzamide | High |

Experimental Protocols: Hydrolysis

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Ethylbenzoic Acid

-

Materials: this compound, concentrated sulfuric acid, water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, 1 M HCl.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1 eq.) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water is prepared.

-

The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is poured onto crushed ice and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution.

-

The aqueous layer is then carefully acidified with 1 M HCl until a precipitate is formed.

-

The precipitate (2-ethylbenzoic acid) is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

-

Protocol 2: Base-Catalyzed Hydrolysis to 2-Ethylbenzoic Acid

-

Materials: this compound, 25% aqueous sodium hydroxide solution, 6 M hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

A mixture of this compound (1 eq.) and 25% aqueous sodium hydroxide solution is heated to reflux for 4-6 hours in a round-bottom flask fitted with a reflux condenser.

-

The reaction mixture is cooled to room temperature and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and carefully acidified with 6 M hydrochloric acid until the pH is acidic and a precipitate forms.

-

The solid 2-ethylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

-

Diagram 1: Hydrolysis of this compound

Theoretical Spectroscopic Studies of Substituted Benzonitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzonitriles are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. The electronic and steric effects of substituents on the benzene ring significantly influence the molecule's reactivity, binding affinity, and spectroscopic properties. A thorough understanding of these properties is crucial for rational drug design and the development of novel materials. Theoretical spectroscopy, primarily through Density Functional Theory (DFT), has emerged as a powerful tool to predict and interpret the spectroscopic characteristics of these molecules, offering profound insights into their electronic structure and behavior. This guide provides a comprehensive overview of the theoretical and experimental spectroscopic studies of substituted benzonitriles, with a focus on vibrational (FTIR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectroscopy.

Computational Methodology: A DFT-Based Approach

The cornerstone of modern theoretical spectroscopy for molecules like substituted benzonitriles is Density Functional Theory (DFT). This quantum chemical method offers a favorable balance between computational cost and accuracy. A typical computational workflow for obtaining theoretical spectra is outlined below.

Detailed Computational Protocol

A robust and widely accepted protocol for the theoretical spectroscopic study of substituted benzonitriles involves the following steps, often implemented in software packages like Gaussian:

-

Structure Input and Initial Optimization: The molecular structure of the substituted benzonitrile is first built or imported into the software. An initial geometry optimization is performed using a lower level of theory to obtain a reasonable starting structure.

-

Geometry Optimization: A full geometry optimization is then carried out using a higher-level basis set. A commonly used and effective method is the B3LYP functional with the 6-311+G(d,p) basis set.[1][2] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Following successful optimization, a frequency calculation is performed at the same level of theory.[3] This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the theoretical vibrational frequencies, IR intensities, and Raman activities.[3]

-

-

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shieldings.[4] These calculations are typically performed at the B3LYP/6-31+G* level of theory on the previously optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

-

Electronic Transition Calculations: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.[5][6] The PBE0 functional with a 6-311+G(d,p) basis set is often a good choice for this purpose.[7]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its structure and bonding. Theoretical calculations are invaluable for assigning the observed experimental bands to specific vibrational modes.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: For solid substituted benzonitriles, a small amount of the crystalline sample is placed directly onto the ATR crystal (e.g., diamond or germanium). For liquid samples, a single drop is sufficient.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.

-

Sample Spectrum Acquisition: The sample is brought into contact with the ATR crystal, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy

-

Sample Preparation: Solid samples can be analyzed directly in a glass vial or pressed into a pellet. Liquid samples are typically held in a quartz cuvette. Aqueous solutions can be readily analyzed, a key advantage over FTIR.[8]

-

Instrumentation Setup: A laser (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected at a 90° or 180° angle and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.[9]

-

Spectrum Acquisition: The spectrum is recorded over a specific Raman shift range (e.g., 100-3500 cm⁻¹). The laser power and acquisition time are adjusted to obtain a good quality spectrum without causing sample degradation.

-

Data Processing: The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Data Presentation: Vibrational Frequencies (cm⁻¹)

The following table presents a comparison of experimental and calculated (B3LYP/6-311+G(d,p)) vibrational frequencies for key modes in benzonitrile and two representative substituted derivatives.

| Vibrational Mode | Benzonitrile (Exp.)[10] | Benzonitrile (Calc.) | p-Aminobenzonitrile (Calc.) | p-Nitrobenzonitrile (Calc.) |

| C≡N Stretch | 2229 | 2235 | 2215 | 2245 |

| Aromatic C-H Stretch | 3070 | 3075 | 3060 | 3100 |

| Ring Breathing | 1001 | 1003 | 985 | 1010 |

| C-C Stretch (in-plane) | 1599 | 1602 | 1590 | 1610 |

| C-H Bend (out-of-plane) | 768 | 770 | 755 | 780 |

| Substituent-Specific | - | - | NH₂ Scissoring: 1630 | NO₂ Symmetric Stretch: 1350 |

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) for better agreement.[11]

NMR Spectroscopy: ¹H and ¹³C

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. It provides detailed information about the chemical environment of individual atoms. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and in understanding the electronic effects of substituents.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the substituted benzonitrile is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with single lines for each unique carbon atom. This requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Data Presentation: ¹H and ¹³C Chemical Shifts (ppm)

The table below shows experimental ¹H and ¹³C NMR chemical shifts for benzonitrile and its para-substituted derivatives, illustrating the effect of electron-donating and electron-withdrawing groups.

| Compound | δ ¹H (ortho) | δ ¹H (meta) | δ ¹³C (ipso) | δ ¹³C (ortho) | δ ¹³C (meta) | δ ¹³C (para) | δ ¹³C (CN)[12] |

| Benzonitrile[13] | 7.66 | 7.48 | 112.9 | 132.7 | 129.5 | 132.3 | 118.9 |

| p-Aminobenzonitrile | 6.65 | 7.40 | 100.1 | 133.8 | 114.8 | 151.2 | 119.8 |

| p-Nitrobenzonitrile | 7.85 | 8.35 | 118.2 | 124.2 | 133.5 | 150.5 | 117.1 |

| p-Methoxybenzonitrile | 6.95 | 7.60 | 104.5 | 134.1 | 114.9 | 163.0 | 119.2 |

| p-Chlorobenzonitrile | 7.45 | 7.60 | 111.5 | 133.5 | 129.8 | 139.5 | 117.8 |

Electronic Spectroscopy: UV-Vis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π → π* transitions in aromatic systems. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the substituents on the benzene ring.

Experimental Protocol

-

Sample Preparation: A stock solution of the substituted benzonitrile is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). A dilute solution (typically in the micromolar range) is then prepared from the stock solution in a quartz cuvette (usually 1 cm path length).

-

Blank Measurement: A spectrum of the pure solvent in a quartz cuvette is recorded as a blank or baseline.

-

Sample Measurement: The spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-400 nm).[14] The instrument measures the absorbance at each wavelength.

-

Data Analysis: The absorbance spectrum is plotted against wavelength. The wavelength of maximum absorbance (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Data Presentation: UV-Vis Absorption Maxima (λmax)

The following table shows the effect of para-substitution on the primary (E2) and secondary (B) π → π* absorption bands of the benzonitrile chromophore in a non-polar solvent.

| Substituent (para-) | λmax (E2 band, nm)[15] | λmax (B band, nm)[14] |

| -H | 224 | 271 |

| -NH₂ (Electron Donating) | 235 | 287 |

| -OH (Electron Donating) | 228 | 276 |

| -CH₃ (Electron Donating) | 227 | 274 |

| -NO₂ (Electron Withdrawing) | 236 | 262 |

| -Cl (Electron Withdrawing) | 234 | 279 |

Note: Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on the nature of the transition.[16]

Logical Relationships in Spectroscopic Analysis

The interplay between theoretical calculations and experimental results is fundamental to modern spectroscopic analysis. This relationship can be visualized as a cycle of prediction, observation, and refinement.

Conclusion

The integration of theoretical calculations, particularly DFT, with experimental spectroscopic techniques provides a robust framework for the comprehensive characterization of substituted benzonitriles. This combined approach not only facilitates the accurate interpretation of complex spectra but also offers predictive power, enabling researchers to anticipate the spectroscopic properties of novel compounds. For professionals in drug development and materials science, these methodologies are indispensable for understanding structure-property relationships, guiding molecular design, and accelerating the discovery process. As computational methods continue to improve in accuracy and efficiency, their role in the spectroscopic analysis of functional organic molecules will undoubtedly become even more central.

References

- 1. youtube.com [youtube.com]

- 2. ijermt.org [ijermt.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. John Herbert: Time-dependent DFT [asc.ohio-state.edu]

- 6. members.cecam.org [members.cecam.org]

- 7. researchgate.net [researchgate.net]

- 8. plus.ac.at [plus.ac.at]

- 9. Developing In Situ Chemometric Models with Raman Spectroscopy for Monitoring an API Disproportionation with a Complex Polymorphic Landscape [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.latech.edu [chem.latech.edu]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethylhexahydrobenzylamine from 2-Ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexahydrobenzylamine, also known as (2-ethylcyclohexyl)methanamine, is a saturated cycloaliphatic amine. Saturated cyclic amines are valuable building blocks in medicinal chemistry and materials science due to their rigid three-dimensional structures and basic properties. They are incorporated into various molecular scaffolds to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability, which are critical for the development of new therapeutic agents and functional materials. The synthesis of 2-ethylhexahydrobenzylamine from 2-ethylbenzonitrile involves the reduction of both the nitrile functional group and the aromatic ring, a transformation that can be achieved through catalytic hydrogenation. This document provides detailed application notes and protocols for the synthesis of 2-ethylhexahydrobenzylamine, focusing on a one-pot catalytic hydrogenation approach.

Synthetic Pathway Overview

The conversion of this compound to 2-ethylhexahydrobenzylamine is a comprehensive reduction process. This transformation requires a robust catalytic system capable of hydrogenating both the cyano group to a primary amine and the benzene ring to a cyclohexane ring. A one-pot reaction is desirable for process efficiency.

The overall reaction is as follows:

This compound → 2-Ethylhexahydrobenzylamine

Two primary catalytic systems are considered for this one-pot synthesis:

-

Method A: Raney Nickel Catalysis: Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including nitriles and aromatic rings. However, it often requires high pressure and temperature to achieve complete saturation of the aromatic ring.

-

Method B: Rhodium on Alumina (Rh/Al₂O₃) Catalysis: Rhodium-based catalysts are exceptionally effective for the hydrogenation of aromatic systems under milder conditions compared to nickel-based catalysts. They also exhibit good activity for nitrile reduction.

Data Presentation

The following tables summarize the key quantitative data for the starting material, the final product, and the proposed reaction conditions.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | C₉H₉N | 131.17 | Colorless liquid | 94-95 (at 12 mmHg)[1] | 0.974 (at 25 °C)[1] | 1.523 (at 20 °C)[1] |

| 2-Ethylhexahydrobenzylamine | C₉H₁₉N | 141.26 | Colorless liquid | Predicted: 190-200 | Predicted: ~0.88 | Predicted: ~1.47 |

Table 2: Proposed Reaction Parameters for Catalytic Hydrogenation

| Parameter | Method A: Raney Nickel | Method B: Rhodium on Alumina |

| Catalyst | Raney® Nickel (slurry in water) | 5% Rh/Al₂O₃ |

| Catalyst Loading | 10-20 wt% (dry basis) | 1-5 mol% |

| Substrate | This compound | This compound |

| Solvent | Ethanol or Methanol | Ethanol or Methanol |

| Temperature | 100-150 °C | 60-100 °C |

| Hydrogen Pressure | 1000-1500 psi (69-103 bar) | 500-1000 psi (34-69 bar) |

| Reaction Time | 12-24 hours | 8-16 hours |

| Typical Yield | Expected: 70-85% | Expected: 80-95% |

Table 3: Predicted Spectroscopic Data for 2-Ethylhexahydrobenzylamine

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.55-2.70 (m, 2H, -CH₂NH₂), 1.60-1.80 (m, 4H, cyclohexyl), 1.10-1.40 (m, 6H, cyclohexyl & -CH₂CH₃), 0.85-1.00 (m, 1H, cyclohexyl CH), 0.80-0.95 (t, 3H, -CH₂CH₃), 1.50 (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~45 (-CH₂NH₂), ~40 (cyclohexyl CH), ~32 (cyclohexyl CH₂), ~29 (cyclohexyl CH₂), ~26 (cyclohexyl CH₂), ~23 (-CH₂CH₃), ~11 (-CH₂CH₃) |

| IR (Neat) | ν (cm⁻¹) ~3370 (N-H stretch, primary amine), ~3290 (N-H stretch, primary amine), 2920, 2850 (C-H stretch), ~1590 (N-H bend), ~1450 (C-H bend) |

| Mass Spectrometry (EI) | m/z (%): 141 (M⁺), 126, 112, 98, 84, 70, 56, 44, 30 |

Experimental Protocols

Method A: Synthesis of 2-Ethylhexahydrobenzylamine using Raney Nickel

-

Catalyst Preparation: In a fume hood, carefully wash 5 g of commercially available Raney Nickel slurry (50% in water) three times with 20 mL of ethanol to remove the water.

-

Reaction Setup: To a 250 mL high-pressure autoclave equipped with a magnetic stirrer, add the washed Raney Nickel catalyst. Immediately add 50 mL of ethanol to keep the catalyst wet.

-

Addition of Reactant: Add 13.1 g (0.1 mol) of this compound to the autoclave.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the autoclave with hydrogen to 1200 psi.

-

Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Isolation: Carefully open the autoclave in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with 20 mL of ethanol.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 2-ethylhexahydrobenzylamine.

Method B: Synthesis of 2-Ethylhexahydrobenzylamine using Rhodium on Alumina

-

Reaction Setup: To a 250 mL high-pressure autoclave with a glass liner and a magnetic stirrer, add 0.5 g of 5% Rhodium on alumina catalyst.

-

Addition of Reactant and Solvent: Add 13.1 g (0.1 mol) of this compound and 100 mL of ethanol to the autoclave.

-